Cas no 2229356-16-3 (1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol)

1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol
- EN300-1815415
- 2229356-16-3
-
- インチ: 1S/C12H16O3/c1-3-15-10-5-4-9(8-11(10)14-2)12(13)6-7-12/h4-5,8,13H,3,6-7H2,1-2H3
- InChIKey: KJEOVQWWCSZHCC-UHFFFAOYSA-N
- SMILES: OC1(C2C=CC(=C(C=2)OC)OCC)CC1
計算された属性
- 精确分子量: 208.109944368g/mol
- 同位素质量: 208.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 38.7Ų
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815415-0.1g |
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol |
2229356-16-3 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1815415-2.5g |
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol |
2229356-16-3 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1815415-5.0g |
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol |
2229356-16-3 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1815415-5g |
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol |
2229356-16-3 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1815415-0.5g |
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol |
2229356-16-3 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1815415-10.0g |
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol |
2229356-16-3 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1815415-0.05g |
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol |
2229356-16-3 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1815415-0.25g |
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol |
2229356-16-3 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1815415-1g |
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol |
2229356-16-3 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1815415-1.0g |
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol |
2229356-16-3 | 1g |
$986.0 | 2023-05-26 |
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol 関連文献
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-olに関する追加情報
1-(4-Ethoxy-3-Methoxyphenyl)Cyclopropan-1-Ol: A Comprehensive Overview
1-(4-Ethoxy-3-Methoxyphenyl)Cyclopropan-1-Ol, also known by its CAS number 2229356-16-3, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of cyclopropane derivatives, which have been extensively studied due to their unique chemical properties and potential applications in drug discovery. The structure of this compound features a cyclopropane ring attached to a phenolic group, with specific substituents that confer distinct chemical and biological characteristics.
The phenolic group in 1-(4-Ethoxy-3-Methoxyphenyl)Cyclopropan-1-Ol is substituted with ethoxy and methoxy groups at the 4 and 3 positions, respectively. These substituents play a crucial role in modulating the compound's reactivity, solubility, and bioavailability. Recent studies have highlighted the importance of such substituents in enhancing the pharmacokinetic properties of drugs, making this compound a promising candidate for further exploration in medicinal chemistry.
One of the most intriguing aspects of 1-(4-Ethoxy-3-Methoxyphenyl)Cyclopropan-1-Ol is its potential as an intermediate in the synthesis of more complex molecules. The cyclopropane ring, known for its high ring strain, can undergo various reactions that lead to the formation of biologically active compounds. For instance, recent research has demonstrated the use of this compound as a precursor in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals.
In terms of biological activity, 1-(4-Ethoxy-3-Methoxyphenyl)Cyclopropan-1-Ol has shown promise in preliminary assays targeting specific enzymes and receptors. The presence of electron-donating groups like ethoxy and methoxy on the aromatic ring enhances the compound's ability to interact with biological targets, potentially leading to therapeutic effects. However, further studies are required to fully understand its mechanism of action and efficacy.
The synthesis of 1-(4-Ethoxy-3-Methoxyphenyl)Cyclopropan-1-Ol involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methods. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity, which is critical for its application in chiral drug development.
In conclusion, 1-(4-Ethoxy-3-Methoxyphenyl)Cyclopropan-1-Ol, CAS number 2229356-16-3, represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a key player in future research endeavors within the pharmaceutical industry.
2229356-16-3 (1-(4-ethoxy-3-methoxyphenyl)cyclopropan-1-ol) Related Products
- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)
- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)




